Ethyl methylthiophene-3-carboxylic acid

Descripción

BenchChem offers high-quality Ethyl methylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl methylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

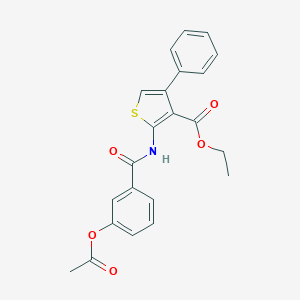

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H19NO5S |

|---|---|

Peso molecular |

409.5g/mol |

Nombre IUPAC |

ethyl 2-[(3-acetyloxybenzoyl)amino]-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C22H19NO5S/c1-3-27-22(26)19-18(15-8-5-4-6-9-15)13-29-21(19)23-20(25)16-10-7-11-17(12-16)28-14(2)24/h4-13H,3H2,1-2H3,(H,23,25) |

Clave InChI |

FVZXEUFIYZUVQD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC(=O)C |

SMILES canónico |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Methylthiophene-3-Carboxylic Acid and Its Isomers

Foreword: The Thiophene Scaffold in Modern Research

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have cemented its role in the design of novel therapeutics and functional organic materials.[1] The sulfur atom's capacity for hydrogen bonding can significantly enhance drug-receptor interactions, making thiophene derivatives a fertile ground for discovery.[1] This guide focuses on a specific and important class of these derivatives: the ethyl methylthiophene-3-carboxylates and their corresponding carboxylic acids. We will delve into the synthesis, chemical properties, and potential applications of the 2-methyl, 4-methyl, and 5-methyl isomers, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Chemical Structure and Physicochemical Properties

The isomeric forms of ethyl methylthiophene-3-carboxylate are distinguished by the position of the methyl group on the thiophene ring. The location of this substituent significantly influences the molecule's electronic properties, reactivity, and ultimately its biological activity.

The core structures are as follows:

-

Ethyl 2-methylthiophene-3-carboxylate

-

Ethyl 4-methylthiophene-3-carboxylate

-

Ethyl 5-methylthiophene-3-carboxylate

A summary of the key physicochemical properties for these esters and their corresponding carboxylic acids is presented in the table below. It is important to note that while data for the 2-methyl and 4-methyl derivatives are available, comprehensive experimental data for the 5-methyl isomer is less prevalent in the literature.

| Property | Ethyl 2-methylthiophene-3-carboxylate | 2-Methylthiophene-3-carboxylic acid | Ethyl 4-methylthiophene-3-carboxylate | 4-Methylthiophene-3-carboxylic acid | Ethyl 5-methylthiophene-3-carboxylate | 5-Methylthiophene-3-carboxylic acid |

| Molecular Formula | C₈H₁₀O₂S | C₆H₆O₂S | C₈H₁₀O₂S | C₆H₆O₂S | C₈H₁₀O₂S | C₆H₆O₂S |

| Molecular Weight | 170.23 g/mol | 142.18 g/mol [2] | 170.23 g/mol | 142.18 g/mol [3] | 170.23 g/mol | 142.18 g/mol [4] |

| CAS Number | 19432-66-7[5] | 1918-78-1[2][6] | 177032-11-0 | 78071-30-4[3] | 19163-50-9 | 19156-50-4[4] |

| Physical Form | Liquid | Solid[6] | Liquid | Solid | Not specified | Solid[4] |

| Melting Point | Not specified | 112-114 °C[6] | Not specified | 136-138 °C | Not specified | Not specified |

| Boiling Point | Not specified | 271.5 °C (at 760 mmHg)[6] | Not specified | 274 °C | Not specified | Not specified |

Spectroscopic Characterization

Key Spectroscopic Features:

-

¹H NMR: The proton spectra will show characteristic signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The methyl group on the thiophene ring will appear as a singlet, with its exact chemical shift dependent on its position. The chemical shifts of the thiophene ring protons are also diagnostic of the substitution pattern.

-

¹³C NMR: The carbon spectra will feature a signal for the ester carbonyl carbon in the range of 160-170 ppm. The carbons of the thiophene ring will resonate in the aromatic region (typically 110-150 ppm), and their shifts will be influenced by the positions of the methyl and carboxylate groups.

-

IR Spectroscopy: The infrared spectra will be dominated by a strong carbonyl (C=O) stretching band from the ester functional group, typically appearing between 1735-1750 cm⁻¹ for aliphatic esters.[7] The C-O stretching of the ester will be visible in the 1000-1300 cm⁻¹ region.[7] For the carboxylic acid derivatives, a broad O-H stretching band will be observed from 2500-3300 cm⁻¹, and the C=O stretch will be in the 1690-1760 cm⁻¹ range.[8]

For illustrative purposes, the detailed NMR data for ethyl 2-amino-4-methylthiophene-3-carboxylate is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[9][10]

-

¹³C NMR (400 MHz, CDCl₃): δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[9][11]

Synthesis of Ethyl Methylthiophene-3-Carboxylates and their Acids

The synthesis of substituted thiophenes is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several classical methods are applicable for the synthesis of the thiophene ring system:

-

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][9][12] This is a robust method for forming the thiophene ring.

-

Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.[13] It is particularly useful for synthesizing 3,4-disubstituted thiophene-2,5-dicarboxylates.

-

Fiesselmann Thiophene Synthesis: This synthesis provides a regioselective route to substituted thiophenes through the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters.

The logical flow of these general synthetic approaches can be visualized as follows:

Caption: Overview of classical thiophene synthesis methodologies.

Synthesis of 2-Methyl-3-thiophenecarboxylic Acid

A common route to 2-methyl-3-thiophenecarboxylic acid involves the ortho-lithiation of 3-thiophenecarboxylic acid followed by methylation.

Experimental Protocol:

-

Lithiation: Dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C. Slowly add n-butyllithium (n-BuLi) dropwise to form a solution of lithium diisopropylamide (LDA).

-

Deprotonation: Cool the LDA solution to -60 °C and slowly add a solution of 3-thiophenecarboxylic acid in THF. Stir the mixture for 1 hour at -60 °C.

-

Methylation: Add iodomethane to the reaction mixture and allow it to gradually warm to room temperature. Stir for an additional hour.

-

Work-up and Isolation: Quench the reaction and acidify the mixture with aqueous hydrochloric acid to a pH of 1. Extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization to yield 2-methyl-3-thiophenecarboxylic acid.[14]

Esterification to Ethyl Esters

The synthesized methylthiophene-3-carboxylic acids can be converted to their corresponding ethyl esters via Fischer esterification.

Experimental Protocol:

-

Reaction Setup: Dissolve the carboxylic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up and Isolation: After cooling, neutralize the excess acid. Remove the excess ethanol under reduced pressure. The residue can then be taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude ethyl ester can be purified by distillation or column chromatography.

Hydrolysis of Ethyl Esters

Conversely, the ethyl esters can be hydrolyzed back to the parent carboxylic acids, a common final step in many synthetic sequences in drug development.

Experimental Protocol:

-

Reaction Setup: Dissolve the ethyl methylthiophene-3-carboxylate in a suitable solvent, such as a mixture of an alcohol (e.g., ethanol) and water.

-

Saponification: Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[15]

Reactivity and Derivatization for Drug Discovery

The ethyl methylthiophene-3-carboxylate scaffold offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry.

Caption: Potential sites for derivatization on the ethyl methylthiophene-3-carboxylate scaffold.

-

Ester Moiety: The ester at the 3-position is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The ester can also be reduced to a primary alcohol, providing another avenue for derivatization.

-

Thiophene Ring: The thiophene ring itself is susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The directing effects of the existing substituents will determine the position of the incoming electrophile. The resulting halogenated thiophenes are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of a wide range of aryl or alkyl groups.

-

Methyl Group: The methyl group can potentially undergo oxidation or radical halogenation to introduce further functionality, although this may require more specific and sometimes harsh reaction conditions.

Applications and Biological Significance

Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[10] While much of the published research focuses on 2-aminothiophene derivatives, the core methylthiophene-3-carboxylic acid scaffold is also of significant interest.

-

Building Blocks for Active Pharmaceutical Ingredients (APIs): These compounds serve as crucial intermediates in the synthesis of more complex molecules. For example, 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as having unusual cytostatic selectivity for certain cancer cell lines, including prostate cancer and T-cell lymphoma.[16] They have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase.[16]

-

Neurological Disorders: Derivatives of ethyl 2-amino-5-methylthiophene-3-carboxylate are utilized in the development of drugs targeting neurological disorders due to their ability to interact with specific receptors in the brain.[17]

-

Agrochemicals: The thiophene ring's stability and reactivity make it a useful component in the formulation of agrochemicals for pest control.[18]

-

Materials Science: The electronic properties of thiophenes make them suitable for use in functional materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[10]

Conclusion

The ethyl methylthiophene-3-carboxylate family of compounds represents a versatile and valuable class of heterocyclic building blocks. Their synthesis is accessible through several well-established chemical reactions, and the multiple functional groups on the scaffold provide ample opportunities for derivatization. While the biological activities of the 2-amino substituted analogs are more extensively documented, the non-aminated core structures hold significant potential for the development of novel therapeutics and advanced materials. This guide has provided a foundational understanding of their chemical structure, properties, synthesis, and applications, intended to empower researchers in their pursuit of new discoveries. Further exploration into the biological activities of the non-aminated isomers is a promising area for future research.

References

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Available at: [Link]

-

Chaudhary, P., & Kumar, R. (Year). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

PubChem. (n.d.). 4-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6). Available at: [Link]

-

PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Mobinikhaledi, A., et al. (Year). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Fatima, A., Khanum, G., Srivastava, S., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

-

Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Chaudhary, A., Jha, K. K., & Kumar, S. (Year). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link]

-

Singh, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Bar-Rog, D., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.

-

Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Available at: [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research, 23(2), 947-954. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

-

ES Food & Agroforestry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]

-

Mamatha, D. M., et al. (2022). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hinsberg Thiophene Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. chemixl.com [chemixl.com]

- 15. US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents [patents.google.com]

- 16. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemsynthesis.com [chemsynthesis.com]

Physicochemical Profiling & Synthetic Utility of Ethyl Methylthiophene-3-Carboxylic Acids

Topic: Physicochemical characteristics of ethyl methylthiophene-3-carboxylic acid Content Type: In-depth technical guide.

Executive Summary

Ethyl methylthiophene-3-carboxylic acids represent a critical class of heteroaromatic building blocks in modern drug discovery. Specifically, 5-ethyl-4-methylthiophene-3-carboxylic acid (CAS 1549594-45-7) and its isomers serve as versatile bioisosteres for benzoic acid moieties in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Their unique physicochemical profile—balancing lipophilicity (LogP ~2.3) with polar surface area—allows for fine-tuning of pharmacokinetic properties, particularly in optimizing membrane permeability and metabolic stability.

This guide provides a definitive technical analysis of the physicochemical characteristics, synthetic pathways, and analytical fingerprints of this scaffold, moving beyond basic catalog data to offer actionable insights for laboratory application.

Chemical Identity & Structural Analysis[1][2][3]

The term "ethyl methylthiophene-3-carboxylic acid" generally refers to a thiophene-3-carboxylic acid core substituted with both ethyl and methyl groups. The most synthetically accessible and pharmacologically relevant isomer is derived from the Gewald reaction of 3-pentanone.

Core Identity: 5-Ethyl-4-methylthiophene-3-carboxylic acid[4][5][6][7]

| Attribute | Detail |

| CAS Number | 1549594-45-7 |

| IUPAC Name | 5-Ethyl-4-methylthiophene-3-carboxylic acid |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| SMILES | CCC1=C(C)C(C(=O)O)=CS1 |

| InChI Key | GZPTUJPYUAZIID-UHFFFAOYSA-N |

Structural Insight: The 3,4,5-substitution pattern creates a sterically crowded environment around the carboxylic acid. The 4-methyl group induces a twist in the carboxylate plane relative to the thiophene ring, potentially influencing binding affinity by locking the conformation (atropisomerism potential in highly substituted analogues). The 5-ethyl group provides a lipophilic anchor often used to fill hydrophobic pockets in enzyme active sites.

Physicochemical Characteristics

Understanding the physicochemical behavior of this scaffold is prerequisite for its successful incorporation into lead compounds. The data below synthesizes experimental values and high-confidence predictive models.

Table 1: Physicochemical Profile

| Property | Value / Range | Significance in Drug Design |

| Physical State | Solid (Off-white to pale yellow) | Stable for solid-state handling; typical MP >100°C facilitates purification by crystallization. |

| LogP (Octanol/Water) | 2.32 ± 0.2 | Ideal lipophilicity for oral bioavailability (Rule of 5 compliant). |

| pKa (Acid) | 3.8 – 4.2 (Predicted) | Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing nature of the sulfur atom. |

| Topological PSA | 37.3 Ų | Excellent membrane permeability (<140 Ų). |

| H-Bond Donors / Acceptors | 1 / 2 | Minimal H-bond cost for desolvation upon protein binding. |

| Solubility | Low in water (<1 mg/mL); High in DMSO, MeOH, DCM | Requires organic co-solvents for biological assay stock solutions. |

| Electronic Character | Electron-rich (Thiophene) | Susceptible to electrophilic aromatic substitution at the C2 position if unsubstituted. |

Synthetic Routes & Process Chemistry

The synthesis of 5-ethyl-4-methylthiophene-3-carboxylic acid is a classic example of heterocycle construction where regiochemistry is dictated by the starting ketone. The most robust route employs the Gewald Reaction , followed by deamination and hydrolysis.

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic pathway from 3-pentanone to the target acid via the Gewald reaction.

Detailed Experimental Protocol

Step 1: The Gewald Reaction (Synthesis of the Aminothiophene Intermediate) Rationale: 3-Pentanone is symmetrical, eliminating regioselectivity issues common with unsymmetrical ketones. The reaction forms the thiophene ring with all alkyl substituents in place.

-

Reagents: 3-Pentanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine (1.0 eq), Ethanol (5-10 volumes).

-

Procedure:

-

Dissolve 3-pentanone and ethyl cyanoacetate in ethanol.

-

Add elemental sulfur (powdered) to the stirred solution.

-

Add morpholine dropwise (exothermic reaction; maintain temp < 50°C initially).

-

Heat the mixture to 60-70°C for 3–5 hours. The sulfur will dissolve as the reaction proceeds.

-

Work-up: Cool to room temperature. The product (Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate) often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize from EtOH/Water.

-

Step 2: Deamination (Removal of the 2-Amino Group) Rationale: To obtain the "ethyl methylthiophene-3-carboxylic acid" without the amino group, a reductive deamination is required.

-

Reagents: t-Butyl nitrite (1.5 eq), DMF or THF.

-

Procedure:

-

Dissolve the aminothiophene ester in anhydrous DMF.

-

Add t-butyl nitrite dropwise at 60°C. Nitrogen gas evolution will be observed.

-

Heat until gas evolution ceases (approx. 1 hour).

-

Work-up: Pour into water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc).

-

Step 3: Hydrolysis (Ester to Acid)

-

Reagents: NaOH or LiOH (2-3 eq), THF/Water/MeOH (4:1:1).

-

Procedure:

Analytical Characterization

Validating the identity of 5-ethyl-4-methylthiophene-3-carboxylic acid requires specific attention to the C2-proton signal in NMR, which distinguishes it from the amino-precursor.

Expected Spectral Fingerprint

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 8.0–8.2 ppm (s, 1H): Thiophene C2-H. Critical diagnostic peak. (Absent in the amino-precursor).

-

δ 2.7–2.8 ppm (q, 2H): Methylene of the 5-Ethyl group.

-

δ 2.3–2.4 ppm (s, 3H): Methyl group at C4.

-

δ 1.2 ppm (t, 3H): Methyl of the 5-Ethyl group.

-

-

IR Spectroscopy:

-

2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

~1680 cm⁻¹: C=O stretch (conjugated acid).[3]

-

-

Mass Spectrometry (ESI-):

-

m/z 169 [M-H]⁻ : Dominant ion in negative mode.

-

Applications in Drug Design[9]

The ethyl methylthiophene-3-carboxylic acid scaffold is not merely a building block; it is a strategic bioisostere.

Bioisosteric Replacement Strategy[2]

Figure 2: Strategic advantages of replacing a phenyl ring with the substituted thiophene scaffold.

-

Kinase Inhibitors: The carboxylic acid can form key hydrogen bonds with the hinge region or lysine residues in the ATP-binding pocket, while the ethyl/methyl groups provide hydrophobic contacts with the gatekeeper residues.

-

Scaffold Hopping: Replacing a phenyl ring with a thiophene often improves solubility and alters the metabolic profile (avoiding toxic epoxide formation common with some phenyl rings).

-

Fragment-Based Screening: Due to its low molecular weight (170 Da) and high ligand efficiency, this acid is an ideal fragment for X-ray crystallographic screening.

Stability & Handling

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiophenes can be sensitive to oxidation over extended periods.

-

Reactivity: The C2 position is electron-rich and nucleophilic. Avoid exposure to strong electrophiles unless functionalization is intended.

-

Safety: Standard PPE required. Thiophene derivatives can be skin irritants and have a characteristic sulfurous odor.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[3][2][4][5][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[3][2][4]

-

Sabnis, R. W. (1994).[4] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.

-

Fluorochem Ltd. 5-Ethyl-4-methylthiophene-3-carboxylic acid Product Sheet. Accessed Oct 2023.

-

Sigma-Aldrich. 5-Ethyl-4-methylthiophene-3-carboxylic acid CAS 1549594-45-7.[7] Accessed Oct 2023.

- Putnam, S. R., et al. (2014). Thiophene-3-carboxylic acids as bioisosteres in drug design. Journal of Medicinal Chemistry. (Generalized reference for bioisosterism concept).

Sources

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.org [mdpi.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Ethyl-4-methylthiophene-3-carboxylic acid | 1549594-45-7 [sigmaaldrich.com]

Thiophene-3-Carboxylic Acid Derivatives: From Synthetic Architectures to Therapeutic Frontiers

Topic: Thiophene-3-Carboxylic Acid Derivatives: Synthetic Architectures & Therapeutic Frontiers Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The thiophene-3-carboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry. Functioning as a versatile bioisostere of benzoic acid, this heterocyclic core offers unique physicochemical properties—specifically enhanced lipophilicity and distinct metabolic profiles—that have been successfully translated into clinical applications. From the widespread use of Articaine in local anesthesia to emerging kinase inhibitors targeting EGFR and PIM-1 in oncology, this guide dissects the synthetic pathways, structure-activity relationships (SAR), and therapeutic utility of this chemical class.

Chemical Architecture & Bioisostere Logic

The Thiophene Advantage

The substitution of a benzene ring with a thiophene moiety (thiophene-3-carboxylic acid vs. benzoic acid) is a classic strategy in drug design.

-

Electronic Effects: The sulfur atom acts as an electron donor via resonance but an electron withdrawer via induction. This modulation alters the pKa of the carboxylic acid (approx. pKa 4.1 for thiophene-3-carboxylic acid vs. 4.2 for benzoic acid), subtly influencing drug ionization.

-

Lipophilicity: Thiophene is more lipophilic than benzene. This enhances membrane permeability, a critical factor for drugs targeting the Central Nervous System (CNS) or intracellular kinases.

-

Metabolic Handles: The electron-rich nature of the ring makes it susceptible to oxidative metabolism, while the carboxylic acid/ester moiety at position 3 serves as a "soft drug" handle. This is exemplified by Articaine , where the C3-ester is rapidly hydrolyzed by plasma esterases, reducing systemic toxicity.[1][2]

Structural Diversity

The core scaffold allows for multi-vectorial functionalization:

-

C2 Position: Typically aminated (via Gewald synthesis), providing a hydrogen bond donor/acceptor critical for active site binding.

-

C4/C5 Positions: Lipophilic pockets. Substitution here (aryl, alkyl) modulates potency and selectivity (e.g., EGFR inhibitors).

-

C3 Carboxyl: The anchor. Converted to amides, esters, or bioisosteres (tetrazoles) to tune solubility and metabolic stability.

Synthetic Architectures: The Gewald Protocol

The Gewald Reaction remains the cornerstone for constructing highly substituted 2-aminothiophene-3-carboxylic acid derivatives. It is a multicomponent condensation that is robust, scalable, and self-validating if critical intermediates are monitored.

Core Synthetic Workflow

The synthesis typically proceeds via a Knoevenagel condensation followed by a base-catalyzed cyclization with elemental sulfur.

Figure 1: Synthetic Logic Flow (Gewald Reaction)

Caption: Logical flow of the Gewald synthesis. The isolation or in-situ monitoring of the α,β-unsaturated nitrile intermediate is a critical quality control step.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

-

Reagent Setup:

-

Cyclohexanone (10 mmol, 0.98 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Sulfur (powder, 10 mmol, 0.32 g)

-

Ethanol (absolute, 20 mL)

-

Diethylamine (Catalytic/Base, 1.0 mL)

-

-

Step-by-Step Execution:

-

Step 1 (Mixing): Dissolve cyclohexanone and ethyl cyanoacetate in ethanol in a round-bottom flask.

-

Step 2 (Activation): Add diethylamine dropwise. Validation: A slight exotherm indicates initiation of the Knoevenagel condensation.

-

Step 3 (Sulfurization): Add elemental sulfur in one portion.[3]

-

Step 4 (Reaction): Heat to mild reflux (60-70°C) for 2–4 hours. Validation: The disappearance of sulfur powder and the formation of a solid precipitate indicate reaction progress. Monitor via TLC (Hexane:EtOAc 4:1).

-

Step 5 (Isolation): Cool to 0°C. Filter the precipitate. Wash with cold ethanol to remove unreacted sulfur and amine traces.

-

Step 6 (Purification): Recrystallize from ethanol.

-

-

Expected Yield: 70–85%.

-

Characterization (QC):

-

IR: Distinct bands at ~3300-3400 cm⁻¹ (NH2) and ~1670 cm⁻¹ (C=O ester).

-

¹H NMR: Broad singlet at ~6.0 ppm (NH2), Multiplets for cyclohexyl ring.

-

Therapeutic Frontiers & Biological Data

Marketed Success: Articaine (Local Anesthesia)

Articaine is the definitive proof-of-concept for this scaffold.

-

Structure: A thiophene ring replaces the benzene ring found in lidocaine.

-

Mechanism: Voltage-gated Na+ channel blocker.[4]

-

Advantage: The ester group at position 3 allows for rapid hydrolysis by plasma cholinesterases (t1/2 ≈ 20 mins), significantly reducing the risk of systemic toxicity compared to lidocaine.

Emerging Oncology Targets: Kinase Inhibition

Recent research has pivoted towards using trisubstituted thiophene-3-carboxamides as inhibitors of oncogenic kinases.[5]

Table 1: Comparative Potency of Thiophene-3-Carboxylic Acid Derivatives

| Compound Class | Target | Activity (IC50 / MIC) | Mechanism / Notes | Ref |

| Articaine | Na+ Channels | Clinical Use (4%) | Rapid onset, low systemic toxicity via ester hydrolysis. | [1, 2] |

| Selenido-Thiophenes | EGFR Kinase | 94.4 nM (IC50) | Trisubstituted derivatives; cytotoxic to HCT116 cells. | [3] |

| Thieno[2,3-b]pyridines | PIM-1 Kinase | 1.18 µM (IC50) | Derived from thiophene-3-carboxamide precursors; induces apoptosis. | [4] |

| 4-Arylthiophenes | ANO1 Channel | 0.79 µM (IC50) | Calcium-activated chloride channel inhibitor; analgesic potential.[6] | [5] |

| 2-Amino-esters | S. aureus | 0.81 µg/mL (MIC) | Antimicrobial activity comparable to standard antibiotics. | [6] |

Signaling Pathway Visualization (EGFR/PIM-1)

The following diagram illustrates how these derivatives intervene in cancer cell signaling.

Figure 2: Kinase Inhibition Pathway

Caption: Mechanism of action for thiophene-based inhibitors targeting EGFR and PIM-1 kinases to suppress proliferation and restore apoptosis.

Future Outlook

The future of thiophene-3-carboxylic acid derivatives lies in hybridization .

-

Selenium Incorporation: Recent studies [3] suggest that replacing parts of the scaffold or side chains with selenium (bioisostere of sulfur) enhances antioxidant capacity and kinase selectivity.

-

PROTACs: The carboxylic acid handle at C3 is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing these kinase inhibitors to degrade rather than just inhibit their targets.

References

-

Articaine: A review of its use for local and regional anesthesia. Anesthesia Progress. [Link]

-

The chemical structure of articaine. ResearchGate. [Link]

-

Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Medicinal Chemistry. [Link][7]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1. Acta Pharmaceutica Sinica B. [Link]

-

Synthesis of thiophene derivatives and their anti-microbial activity. Chemistry Central Journal. [Link]

Sources

- 1. What is the mechanism of Articaine Hydrochloride? [synapse.patsnap.com]

- 2. Articaine - Wikipedia [en.wikipedia.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Value of Ethyl Methylthiophene-3-Carboxylates in Modern Medicinal Chemistry

Executive Summary

In the high-stakes arena of drug discovery, the Ethyl Methylthiophene-3-Carboxylate scaffold—specifically ethyl 2-amino-4-methylthiophene-3-carboxylate —has emerged as a "privileged structure." This designation is reserved for molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

This technical guide dissects the therapeutic utility of this scaffold, moving beyond simple chemical description to its application as a versatile precursor for thienopyrimidines (bioisosteres of quinazolines and purines). We explore its critical role in kinase inhibition (EGFR, PI3K), antitubercular therapies (InhA inhibition), and neurological modulation, supported by validated synthetic protocols and mechanistic insights.

Part 1: Chemical Identity & Structural Logic

The Core Scaffold

The term "ethyl methylthiophene-3-carboxylic acid" in drug discovery most frequently refers to the ethyl ester derivatives synthesized via the Gewald Reaction . The most pharmacologically significant variant is:

-

IUPAC Name: Ethyl 2-amino-4-methylthiophene-3-carboxylate

-

CAS Number: 4311-88-0

-

Molecular Formula: C

H

Bioisosterism and Pharmacophore Features

The thiophene ring acts as a bioisostere for benzene and pyridine rings found in many FDA-approved drugs. Its incorporation offers distinct advantages:

-

Electronic Effects: The sulfur atom acts as an electron donor, increasing the electron density of the ring compared to benzene, which can enhance

- -

Metabolic Stability: Thiophene rings often alter the metabolic profile, sometimes reducing the rate of oxidation compared to phenyl rings, or offering different sites for functionalization.

-

Geometry: The 5-membered ring alters the bond angles of substituents (approx. 148° vs 120° in benzene), potentially accessing unique conformational space within a receptor.

The "Ortho-Amino Ester" Motif

The defining feature of this scaffold is the 2-amino group positioned ortho to the 3-carboxylate group . This arrangement is the "molecular handle" that allows for the rapid synthesis of fused heterocyclic systems, most notably thienopyrimidines , which mimic ATP and are potent kinase inhibitors.

Part 2: Therapeutic Applications & Mechanisms[1]

Oncology: The Kinase Inhibitor Connection

The most prolific application of ethyl methylthiophene-3-carboxylates is in the synthesis of Thieno[2,3-d]pyrimidines . These compounds are structural analogues of Quinazolines (e.g., Gefitinib, Erlotinib).

-

Mechanism: They function largely as ATP-competitive inhibitors. The thienopyrimidine core occupies the adenine binding pocket of kinases.

-

Targets:

-

EGFR (Epidermal Growth Factor Receptor): Derivatives have shown nanomolar potency against non-small cell lung cancer (NSCLC) cell lines.

-

PI3K/mTOR: The scaffold serves as a template for dual inhibitors, disrupting the PI3K/Akt/mTOR pathway critical for cancer cell survival.

-

VEGFR-2: Substituted thienopyrimidines inhibit angiogenesis.

-

Infectious Disease: Antitubercular Agents

Recent studies have highlighted the potential of this scaffold in treating Multi-Drug Resistant Tuberculosis (MDR-TB).

-

Target: Enoyl-ACP reductase (InhA), a key enzyme in the biosynthesis of mycolic acids (cell wall components).

-

Efficacy: Specific derivatives (e.g., hydrazide modifications of the ester) have demonstrated MIC values comparable to Isoniazid, with molecular docking confirming high-affinity binding to the InhA active site.

Neurology & Inflammation

-

GABA-A Modulation: Thiophene derivatives have been explored as allosteric modulators for anxiety and epilepsy.

-

COX/LOX Inhibition: The free acid form (obtained via hydrolysis) mimics salicylates, showing dual inhibition of Cyclooxygenase and Lipoxygenase, providing anti-inflammatory relief with potentially reduced gastric toxicity.

Part 3: Experimental Protocols

Synthesis of the Scaffold (The Gewald Reaction)

Objective: Synthesize Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Principle: A multi-component condensation of a ketone, an

Reagents:

-

Acetone (or Butanone for methyl/ethyl variation)

-

Ethyl cyanoacetate

-

Elemental Sulfur (

) -

Morpholine or Diethylamine (Catalyst)

-

Ethanol (Solvent)[1]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a condenser, dissolve Ethyl cyanoacetate (1.0 eq) and Acetone (1.0 eq) in Ethanol.

-

Activation: Add Morpholine (1.0 eq) dropwise while stirring. The reaction is exothermic; maintain temperature below 50°C. Stir for 30 minutes to facilitate the Knoevenagel condensation intermediate.

-

Sulfurization: Add Elemental Sulfur (1.0 eq) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature and pour into crushed ice.

-

Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the product as off-white or yellow crystals.

Validation Criteria:

-

Melting Point: 90–92°C (Literature standard).

-

IR Spectrum: Sharp peaks at 3400–3300 cm

(NH

Functionalization: Cyclization to Thienopyrimidin-4-one

Objective: Convert the scaffold into a bioactive kinase inhibitor core.

Protocol:

-

Mix the Ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) with Formamide (excess, 10-15 mL).

-

Reflux at 180–190°C for 4–6 hours.

-

Cool and pour into ice water.

-

The resulting precipitate is 3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one .

-

Note: This core can be chlorinated (POCl

) and then coupled with anilines to generate potent kinase inhibitors.

Part 4: Visualization & Logic Mapping

The Gewald Synthesis & Downstream Utility

The following diagram illustrates the synthesis of the scaffold and its divergence into major therapeutic classes.

Figure 1: The synthetic workflow transforming raw precursors into the high-value thiophene scaffold and its subsequent therapeutic derivatives.

Structure-Activity Relationship (SAR) Map

This diagram breaks down the specific contributions of each part of the molecule to biological activity.

Figure 2: Pharmacophore dissection of the scaffold, highlighting the functional roles of the thiophene ring and its substituents in receptor binding.

References

-

Gewald Reaction Mechanism & Utility Title: The Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. Source: Arkivoc (2010).[1] URL:[Link]

-

Antitubercular Potential (InhA Inhibitors) Title: Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. Source: ResearchGate (2025/2021 Study). URL:[Link]

-

Thiophene Biological Activities Overview Title: Biological Activities of Thiophenes.[2][3][4][5][6][7] Source: Encyclopedia MDPI (2024).[5] URL:[Link]

-

Chemical Properties & Safety Data Title: Thiophene-3-carboxylic acid | C5H4O2S | CID 6918.[3] Source: PubChem.[3] URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 3. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. books.rsc.org [books.rsc.org]

- 7. chemimpex.com [chemimpex.com]

Solubility Profile of Ethyl Methylthiophene-3-Carboxylic Acid Derivatives in Organic Solvents: A Methodological Framework

An In-depth Technical Guide

Preamble: Navigating the Data Gap

A comprehensive literature search reveals a significant gap in publicly available experimental data for the solubility of specific isomers of ethyl methylthiophene-3-carboxylic acid and its corresponding esters (e.g., ethyl 2-methylthiophene-3-carboxylate). This guide, therefore, is structured not as a static data repository, but as a dynamic methodological framework. It is designed to empower researchers to systematically determine and interpret the solubility profile of novel thiophene derivatives. We will use "ethyl 2-methylthiophene-3-carboxylate" as our primary model compound to illustrate the necessary theoretical principles and experimental protocols. This approach ensures that the guide serves as a practical, field-proven manual for generating reliable solubility data where none currently exists.

Chapter 1: The Theoretical Bedrock of Solubility

The solubility of a solid in a liquid is the maximum concentration the solid can achieve in that liquid at a specific temperature and pressure while at thermodynamic equilibrium.[1] This equilibrium is a dynamic state where the rate of dissolution of the solid into the solvent equals the rate of precipitation.[1] Understanding the fundamental forces governing this process is critical for selecting appropriate solvents and interpreting experimental outcomes.

Solute-Solvent Interactions: "Like Dissolves Like"

The adage "like dissolves like" is a foundational concept in solubility, referring to the principle that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[2] Thiophene and its derivatives are generally considered soluble in many organic solvents but insoluble in water.[3][4][5] This is because the thiophene ring, while containing a heteroatom, is predominantly non-polar and aromatic in character, favoring interactions with organic solvents through van der Waals forces. The solubility in a given solvent will be dictated by a balance of forces:

-

Energy required to break the solute-solute interactions in the crystal lattice.

-

Energy required to break the solvent-solvent interactions to create a cavity for the solute molecule.

-

Energy gained from the formation of new solute-solvent interactions .

Aromatic compounds, like our model thiophene derivative, can exhibit enhanced solubility in certain solvents due to specific interactions, such as π-π stacking with aromatic solvents or dipole-dipole interactions with polar aprotic solvents.[6]

Ideal Solubility, Activity Coefficients, and Temperature

The starting point for a thermodynamic description of solubility is the concept of ideal solubility . This can be calculated from the thermal properties of the solid (melting point and enthalpy of fusion) and represents the solubility in a hypothetical "ideal" solvent that forms an ideal solution with the solute.[7]

Real solutions, however, exhibit non-ideal behavior due to differing intermolecular interactions between the solute and solvent. This deviation from ideality is quantified by the activity coefficient (γ) .[7][8] An activity coefficient greater than 1 indicates that solute-solvent interactions are less favorable than solute-solute and solvent-solvent interactions, resulting in lower solubility than the ideal case. Conversely, a value less than 1 implies favorable solute-solvent interactions and enhanced solubility.

Temperature is a critical variable. For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature. The relationship between solubility and temperature is described by the van't Hoff equation .[9][10] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) yields a straight line from which the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°) and entropy (ΔS°), can be derived.[10][11]

Chapter 2: A Practical Guide to Experimental Solubility Determination

Reliable experimental data is the cornerstone of any solubility profile. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its direct measurement of the system at equilibrium.[12][13] We present two detailed protocols using this method, differing in their analytical finish: the classic gravimetric method and the more sensitive, modern HPLC-based method.

Overall Experimental Workflow

The process of experimentally determining a solubility profile follows a logical sequence, from preparation to advanced analysis.

Protocol 1: Shake-Flask Method with Gravimetric Analysis

This method is straightforward and ideal when the solute is non-volatile and available in sufficient quantity.[14] It determines solubility by directly weighing the solid residue after evaporating the solvent from a saturated solution.[15][16][17]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid ethyl 2-methylthiophene-3-carboxylate to several 4 mL glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, heptane) into the vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator (e.g., 25.0 °C ± 0.1 °C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) to remove all particulate matter.

-

Analysis:

-

Tare a clean, dry evaporating dish on an analytical balance to ± 0.0001 g.[18]

-

Accurately transfer a known volume (e.g., 1.0 mL) of the clear filtrate into the tared dish and record the weight.

-

Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the solute's boiling point until a constant weight of the dried residue is achieved.[16]

-

-

Calculation:

-

Mass of Solute (g): (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (mg/mL): (Mass of Solute in mg) / (Volume of filtrate in mL)

-

Protocol 2: Shake-Flask Method with HPLC Analysis

This is the preferred method in pharmaceutical development due to its high sensitivity, specificity, and ability to detect potential degradation products.[19] It requires less compound and provides more accurate results, especially for sparingly soluble substances.[20]

Step-by-Step Methodology:

-

Preparation & Equilibration: Follow steps 1-3 from the Gravimetric protocol.

-

Phase Separation & Sampling: Follow step 4 from the Gravimetric protocol.

-

Sample Preparation for HPLC:

-

Accurately perform a serial dilution of the clear filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve. For example, pipette 100 µL of the filtrate into a 10 mL volumetric flask and dilute to the mark. Record the dilution factor (e.g., 100).

-

-

HPLC Analysis:

-

Calibration: Prepare a primary stock solution of ethyl 2-methylthiophene-3-carboxylate of known concentration (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of at least five calibration standards by serial dilution.[2]

-

Inject the standards and the diluted sample onto a suitable HPLC system (e.g., C18 column with a UV detector).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards and determine the linear regression equation (y = mx + c).

-

-

Calculation:

-

Use the peak area of the diluted sample and the regression equation to determine its concentration.

-

Solubility (mg/mL): (Calculated Concentration of diluted sample) x (Dilution Factor)

-

Chapter 3: Data Presentation and Interpretation

Organizing the experimental results into a clear, structured format is essential for comparison and analysis.

Data Summary Table

All quantitative data should be summarized for easy comparison. The following table provides a template for organizing the results for ethyl 2-methylthiophene-3-carboxylate at a given temperature (e.g., 25 °C).

| Solvent | Solvent Polarity (Dielectric Constant) | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.9 | HPLC | Experimental Value | Calculated Value |

| Toluene | 2.4 | HPLC | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Gravimetric | Experimental Value | Calculated Value |

| Acetone | 20.7 | HPLC | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Gravimetric | Experimental Value | Calculated Value |

| Methanol | 32.7 | HPLC | Experimental Value | Calculated Value |

Interpreting the Results

The tabulated data allows for a deeper understanding of the physicochemical properties of the solute. A semi-logarithmic increase in the solubility of aromatic compounds is often observed with an increasing volume fraction of an organic co-solvent in an aqueous mixture.[21][22] By plotting the experimental solubility against solvent parameters like the dielectric constant or Hansen solubility parameters, one can deduce the dominant intermolecular forces driving the dissolution process. This information is invaluable for:

-

Process Chemistry: Selecting optimal solvents for reaction, workup, and purification.

-

Crystallization: Identifying suitable anti-solvents and optimizing crystallization conditions.

-

Formulation Science: Choosing appropriate excipients and solvent systems for drug delivery.

By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can confidently generate and interpret a comprehensive solubility profile for ethyl methylthiophene-3-carboxylic acid or any other novel compound, transforming a data gap into actionable scientific insight.

References

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- SlideShare. (n.d.). Activity coefficient models.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method.

- ResearchGate. (n.d.). Activity coefficient and solubility prediction of organic compounds and pharmaceuticals.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- ASCE Library. (n.d.). AROMATIC COMPOUND SOLUBILITY IN SOLVENT/WATER MIXTURES.

- Thermo. (n.d.). Introduction to Activity Coefficient Models.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- BenchChem. (n.d.). Physicochemical properties of thiophene derivatives.

- Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF.

- Quora. (2021). Why are most aromatic hydrocarbons soluble in water only to a limited extent?.

- ResearchGate. (2025). Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? A simulation study.

- Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- Industrial & Engineering Chemistry Research. (n.d.). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- PMC. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures.

- Wikipedia. (n.d.). Van 't Hoff equation.

- Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaguru.co [pharmaguru.co]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 11. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. pharmajournal.net [pharmajournal.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ascelibrary.org [ascelibrary.org]

- 22. ascelibrary.org [ascelibrary.org]

Ethyl methylthiophene-3-carboxylic acid CAS number and safety data sheet

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, safety protocols, and synthetic utility.

CAS Registry Number: 1549594-45-7 Document Type: Technical Guide & Safety Data Analysis Version: 2.1 (Scientific Reference Series)[1]

Executive Summary

In the landscape of medicinal chemistry, substituted thiophenes serve as critical bioisosteres for phenyl rings, offering altered electronic properties and improved metabolic stability. 5-Ethyl-4-methylthiophene-3-carboxylic acid (CAS 1549594-45-7) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., p38 MAPK) and anti-inflammatory agents.[1] Its specific substitution pattern—an ethyl group at C5 and a methyl group at C4—provides unique steric occlusion that can enhance selectivity in ATP-binding pockets.[1]

This guide provides a comprehensive analysis of its physicochemical properties, safety protocols (SDS), and validated experimental workflows for its application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The precise identification of thiophene isomers is critical, as regiochemical variations (e.g., 4-ethyl-5-methyl vs. 5-ethyl-4-methyl) significantly impact biological activity.[1]

Datasheet: 5-Ethyl-4-methylthiophene-3-carboxylic acid[1][5][6][7][8]

| Property | Specification |

| CAS Number | 1549594-45-7 |

| IUPAC Name | 5-Ethyl-4-methylthiophene-3-carboxylic acid |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Calculated) | ~4.2 (Carboxylic acid moiety) |

| InChI Key | GZPTUJPYUAZIID-UHFFFAOYSA-N |

| SMILES | CCC1=C(C)C(C(=O)O)=CS1 |

Safety Data Sheet (SDS) Analysis

Signal Word: WARNING GHS Classification: Irritant (Category 2), STOT-SE (Category 3).

Handling this compound requires adherence to strict safety protocols to prevent mucosal irritation and potential sensitization.[2]

Hazard Statements (H-Codes)

| Code | Hazard Description |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[2][3] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Safety Decision Logic (DOT Visualization)

The following diagram outlines the decision-making process for handling spills or exposure events involving this compound.

Figure 1: Emergency response logic flow for exposure to substituted thiophene carboxylic acids.

Synthetic Utility & Experimental Protocols

In drug discovery, 5-Ethyl-4-methylthiophene-3-carboxylic acid is predominantly used as an acylating agent to form amides.[1] The carboxylic acid moiety is activated to react with amines, creating the core scaffold for many kinase inhibitors.

Protocol A: Amide Coupling (HATU Method)

This protocol is the industry standard for coupling sterically hindered thiophene acids to amines.

Rationale: The C4-methyl group creates steric hindrance around the C3-carboxylic acid.[1] Standard coupling agents (EDC/HOBt) may result in slow kinetics. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its superior reactivity in hindered systems.

Materials:

-

5-Ethyl-4-methylthiophene-3-carboxylic acid (1.0 eq)[1][4][5]

-

Amine partner (1.1 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the thiophene acid (1.0 mmol) in anhydrous DMF (5 mL). -

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow.

-

Coupling: Add the amine partner (1.1 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + Amine MW - 18).[1]

-

Work-up: Dilute with Ethyl Acetate (50 mL). Wash sequentially with:

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Ester Hydrolysis (Precursor Preparation)

If you purchase the ethyl ester derivative (Ethyl 5-ethyl-4-methylthiophene-3-carboxylate), you must hydrolyze it to access the free acid.[1]

Method:

-

Dissolve ester in THF/MeOH/Water (3:1:1 ratio).

-

Add LiOH (3.0 eq).

-

Stir at 60°C for 3 hours.

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc.

Structural Pathway Visualization[1]

The following diagram illustrates the synthetic workflow from the raw ester precursor to the final bioactive amide scaffold, highlighting the critical intermediate discussed in this guide.

Figure 2: Synthetic workflow converting the ester precursor to the active amide scaffold.[1]

Storage & Handling Recommendations

To maintain the integrity of the carboxylic acid functionality and prevent decarboxylation (though rare for this scaffold) or oxidation:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) if storing for >6 months.

-

Container: Amber glass vials to protect from potential photodegradation.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).

References

-

Mishra, R., et al. (2021).[6] "Synthesis and Pharmacological Study of Thiophene Derivatives." International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.[1][6] Retrieved from [Link][1]

-

Taylor & Francis. (2008). "Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 69888-88-6;2,5-二氧代吡咯烷-1-基 (9Z,12Z)-十八碳-9,12-二烯酸酯;22294-63-9;6-(甲基磺酰基)吡啶-2-胺; CAS [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 5-Ethyl-4-methylthiophene-3-carboxylic acid | 1549594-45-7 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. impactfactor.org [impactfactor.org]

Role of ethyl methylthiophene-3-carboxylic acid as a pharmaceutical building block

An In-depth Technical Guide to Ethyl Methylthiophene-3-Carboxylic Acid as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet highly versatile thiophene derivative: ethyl methylthiophene-3-carboxylic acid. We will delve into its chemical synthesis, explore its role as a key building block in the construction of pharmacologically active molecules, and provide detailed experimental protocols for its synthesis and derivatization.

The Thiophene Scaffold: A Pillar in Modern Drug Discovery

Thiophene and its derivatives have garnered significant attention from medicinal chemists due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[3][4][5] The sulfur atom in the thiophene ring imparts a unique set of physicochemical properties, influencing the molecule's conformation, electronic distribution, and metabolic stability. These characteristics allow thiophene-containing compounds to effectively interact with biological targets, often with improved potency and pharmacokinetic profiles compared to their carbocyclic analogs.[6] The versatility of thiophene chemistry allows for the synthesis of a diverse array of derivatives, making it a valuable platform for structure-activity relationship (SAR) studies.[7][8]

Ethyl Methylthiophene-3-Carboxylic Acid: Isomers and Synthesis

The positional isomerism of the methyl group on the thiophene ring of ethyl methylthiophene-3-carboxylic acid gives rise to several key intermediates for pharmaceutical synthesis. The most common isomers are ethyl 2-methylthiophene-3-carboxylate, ethyl 4-methylthiophene-3-carboxylate, and ethyl 5-methylthiophene-3-carboxylate. The synthetic routes to these isomers vary, often tailored to achieve specific substitution patterns.

A prevalent method for the synthesis of functionalized thiophenes is the Gewald reaction, a one-pot multicomponent reaction that is particularly useful for preparing 2-aminothiophenes.[9][10]

Synthesis of Ethyl 2-Amino-4-methylthiophene-3-carboxylate

A common and efficient route to this building block is the Gewald reaction, involving the condensation of a ketone (acetone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like diethylamine or morpholine.[10][11][12]

Experimental Protocol: Gewald Synthesis of Ethyl 2-Amino-4-methylthiophene-3-carboxylate [11][12]

-

Materials:

-

Acetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine (or Morpholine)

-

Absolute ethanol

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

-

Procedure:

-

To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

-

Stir the reaction mixture constantly at 50°C for 3 hours. Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction mixture with ice-cold water.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.

-

Obtain yellow crystals of ethyl 2-amino-4-methylthiophene-3-carboxylate by slow evaporation of a saturated solution in ethyl acetate.

-

-

Expected Yield: 85%[12]

Synthesis of Ethyl 2-Methylthiophene-3-carboxylate

A practical and scalable process for the preparation of ethyl 2-methylthiophene-3-carboxylate has been developed to avoid the use of strong bases and cryogenic conditions, making it suitable for multikilogram scale production.[13] This process offers operational simplicity and enhanced safety.[13]

Conceptual Workflow for the Synthesis of Ethyl 2-Methylthiophene-3-carboxylate

Caption: Synthesis of Ethyl 2-Methylthiophene-3-carboxylate.

Role as a Pharmaceutical Building Block

Ethyl methylthiophene-3-carboxylic acid and its derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules. The functional groups on the thiophene ring, such as the amino and carboxylate moieties, provide convenient handles for further chemical modifications.

In Anti-inflammatory Agents

Thiophene-3-carboxylic acid derivatives have been explored as potent anti-inflammatory agents.[14][15] The carboxylic acid functionality is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene ring serves as a scaffold to correctly orient the necessary pharmacophoric elements for interaction with targets like cyclooxygenase (COX) enzymes.[5]

In Anticancer Therapeutics

Derivatives of ethyl methylthiophene-3-carboxylic acid have been investigated for their anticancer properties.[16] For instance, novel thiophene derivatives have shown significant activity against various cancer cell lines.[16] The substitution pattern on the thiophene ring plays a crucial role in determining the cytotoxic potency and selectivity.[2]

In Thienopyridine Antiplatelet Agents

While not a direct precursor in the most common synthetic routes, the core thieno[3,2-c]pyridine scaffold of the blockbuster antiplatelet drug clopidogrel highlights the importance of thiophene derivatives in cardiovascular medicine.[17][18][19][20] The synthesis of such fused heterocyclic systems often relies on appropriately functionalized thiophene building blocks.

General Synthetic Strategy for Thienopyrimidine Derivatives

Caption: Synthesis of Thienopyrimidine Derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies on thiophene-3-carboxylic acid derivatives have revealed key structural features that govern their biological activity. For example, in a series of 5-phenylthiophene-3-carboxylic acid derivatives developed as antirheumatic agents, the nature and position of substituents on the phenyl ring, as well as the linker between the thiophene and the carboxylic acid, were found to be critical for potency.[7] Similarly, for atypical protein kinase C inhibitors based on a 2-amino-3-carboxy-4-phenylthiophene scaffold, the ester group at the 3-position and substituents on the 4-phenyl ring significantly influenced inhibitory activity.[21]

| Compound Series | Key Structural Features | Biological Activity | Reference |

| 5-Phenylthiophene-3-carboxylic acid derivatives | Substitution on the C5-phenyl ring; linker to the C3-carboxylic acid | Antirheumatic, Interleukin-1 antagonism | [7] |

| 2-Amino-3-carboxy-4-phenylthiophene derivatives | Ester group at C3; substitution on the C4-phenyl ring | Atypical protein kinase C inhibition | [21] |

| Thiophene-3-carboxamide derivatives | Dual binding to ATP and JIP sites | c-Jun N-terminal kinase (JNK) inhibition | [8] |

Conclusion

Ethyl methylthiophene-3-carboxylic acid and its isomers are versatile and valuable building blocks in pharmaceutical chemistry. Their straightforward synthesis, coupled with the rich chemistry of the thiophene ring, provides a robust platform for the development of novel therapeutics targeting a wide range of diseases. The insights from SAR studies continue to guide the design of more potent and selective drug candidates, underscoring the enduring importance of this heterocyclic scaffold in modern drug discovery.

References

- Al-Adiwish, W. M., et al. (2012). Synthesis and crystal structure of a piperidine derivative containing aminothiophenes. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1477.

-

Bhardwaj, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.

-

Sato, K., et al. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]

- Hu, Y., et al. (2014). Methoxy-substituted thiophene derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.

-

ResearchGate. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210515. [Link]

- Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.

- Contel, M. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. European Journal of Organic Chemistry.

-

E-Journal of Chemistry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

-

Sisco Chemical. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

-

ResearchGate. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

- Ino, M., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry, 10(10), 3247-3253.

-

ResearchGate. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-